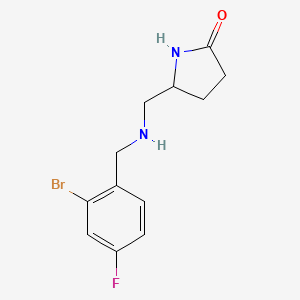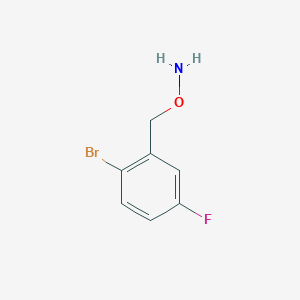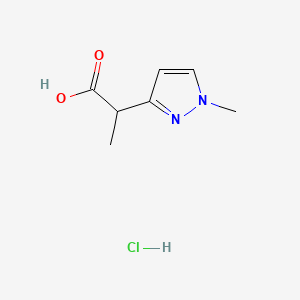![molecular formula C16H23N3 B13540450 3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile](/img/structure/B13540450.png)
3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile is a synthetic organic compound characterized by its complex structure, which includes a benzylpiperidine moiety linked to a propanenitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile typically involves multiple steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of 1-benzylpiperidine, which can be achieved through the reductive amination of benzylamine with piperidine.
Alkylation: The benzylpiperidine is then alkylated with a suitable alkylating agent, such as 3-chloropropanenitrile, under basic conditions to form the desired product.
The reaction conditions often include the use of solvents like dichloromethane or ethanol, and bases such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous tetrahydrofuran.
Major Products
Oxidation: Formation of benzylpiperidine ketones or oxides.
Reduction: Conversion of nitrile groups to primary amines.
Substitution: Introduction of various functional groups at the benzyl position.
科学的研究の応用
3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: Used as a probe to study receptor-ligand interactions in the central nervous system.
Industrial Applications: Employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Benzylpiperidine: Shares the benzylpiperidine core but lacks the propanenitrile group.
3-{[(1-Phenylpiperidin-4-yl)methyl]amino}propanenitrile: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness
3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C16H23N3 |
|---|---|
分子量 |
257.37 g/mol |
IUPAC名 |
3-[(1-benzylpiperidin-4-yl)methylamino]propanenitrile |
InChI |
InChI=1S/C16H23N3/c17-9-4-10-18-13-15-7-11-19(12-8-15)14-16-5-2-1-3-6-16/h1-3,5-6,15,18H,4,7-8,10-14H2 |
InChIキー |
HBLRYISJJCPDIT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CNCCC#N)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


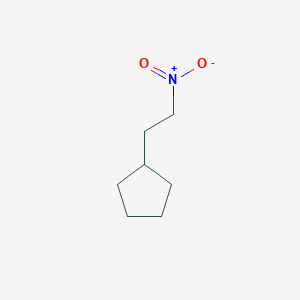
![[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid](/img/structure/B13540368.png)
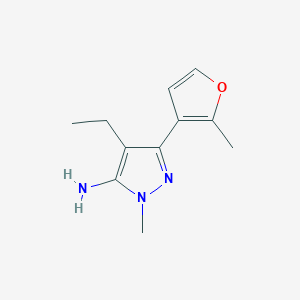
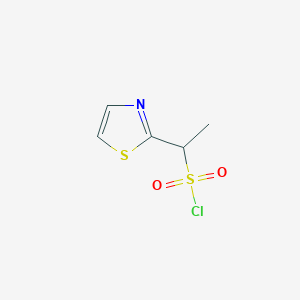
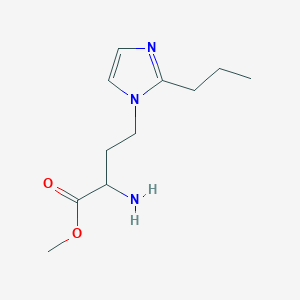
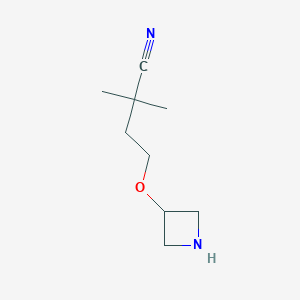
![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
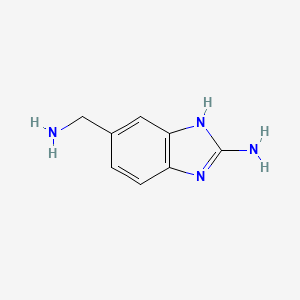

![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
